molecular formula C9H12N2O2S B1531839 (3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol CAS No. 2165351-35-7

(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol

Cat. No. B1531839
CAS RN: 2165351-35-7
M. Wt: 212.27 g/mol
InChI Key: PBGICEUJAHDTGJ-HTQZYQBOSA-N
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Description

(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol, also known as 4-methylthio-3-oxo-4-pyrimidinol or MTO, is an intermediate in the synthesis of several important compounds, including amino acids, nucleosides, and polymers. MTO is also a key component in the synthesis of the antimalarial drug artemisinin, which is derived from the sweet wormwood plant. MTO has been studied extensively for its potential applications in the medical and pharmaceutical industries, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Studies on pyrimidine derivatives, such as the synthesis of novel 5-methyl-4-thiopyrimidine derivatives, reveal the importance of these compounds in exploring new chemical spaces and understanding molecular interactions. The synthesis methods often involve the formation of different substituents on the pyrimidine ring, which can lead to a variety of biological activities and structural properties (Stolarczyk et al., 2018). These synthetic approaches are crucial for developing new drugs and materials with tailored properties.

Cytotoxic Activity

Research on pyrimidine derivatives has also explored their cytotoxic activities against various cancer cell lines. The structural modifications on the pyrimidine ring, such as the introduction of sulfanyl groups, have been studied for their effects on cytotoxicity. For example, certain derivatives have shown specific activities against Human umbilical vein endothelial cells (HUVEC) and HeLa, K562, and CFPAC cancer cell lines, offering insights into the potential therapeutic applications of these compounds (Stolarczyk et al., 2018).

Bioisosteres and Drug Discovery

The concept of bioisosteres, where one chemical group is replaced with another possessing similar physical or chemical properties, is critical in drug discovery. Compounds like 3‐Sulfanyl‐oxetanes have been presented as novel bioisosteric replacements for thioesters or benzyl sulfides, showcasing the potential of sulfur-containing oxetanes in medicinal chemistry and drug design (Croft et al., 2017).

Chemical Biology and Enzyme Inhibition

Pyrimidine derivatives have been investigated for their role in inhibiting enzymes like acetolactate synthase, which is a target for herbicides. The study of triazolopyrimidine sulfanilides and their effect on spontaneous mutants resistant to these compounds helps in understanding the mechanisms of enzyme inhibition and resistance, which is valuable for developing new agrochemicals (Subramanian et al., 1990).

properties

IUPAC Name

(3R,4R)-4-(4-methylpyrimidin-2-yl)sulfanyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-6-2-3-10-9(11-6)14-8-5-13-4-7(8)12/h2-3,7-8,12H,4-5H2,1H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGICEUJAHDTGJ-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SC2COCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1)S[C@@H]2COC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
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(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
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(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
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(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 5
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol
Reactant of Route 6
(3R,4R)-4-[(4-methylpyrimidin-2-yl)sulfanyl]oxolan-3-ol

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